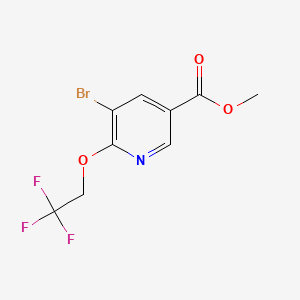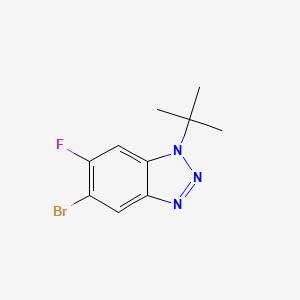
5-Bromo-1-tert-butyl-6-fluorobenzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-tert-butyl-6-fluorobenzotriazole: is a chemical compound with the molecular formula C10H11BrFN3 and a molecular weight of 272.12 g/mol . It is a member of the benzotriazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of bromine, fluorine, and tert-butyl groups attached to a benzotriazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-fluoroaniline and tert-butyl isocyanide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as copper(I) iodide.
Cyclization: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of transformations to form the benzotriazole ring system.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are often employed to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Chemistry: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also employed in the development of fluorescent dyes and imaging agents .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and stabilizer for polymers. It is also utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biochemical processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in various metabolic pathways, affecting cellular functions.
Receptors: It can bind to receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
5-Bromo-1-tert-butyl-6-fluorobenzoimidazole: Similar in structure but differs in the presence of an imidazole ring instead of a triazole ring.
5-Bromo-1-tert-butyl-6-fluorobenzimidazole: Another similar compound with an imidazole ring.
Uniqueness: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-1-tert-butyl-6-fluorobenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN3/c1-10(2,3)15-9-5-7(12)6(11)4-8(9)13-14-15/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOIHMRBGJXXBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=CC(=C(C=C2N=N1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742859 |
Source


|
| Record name | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-86-8 |
Source


|
| Record name | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate](/img/structure/B577556.png)

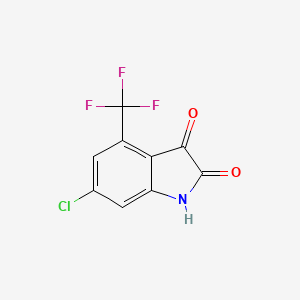
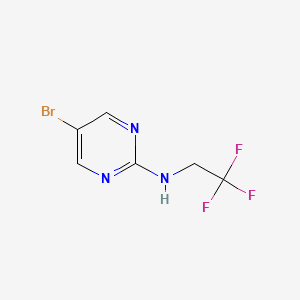
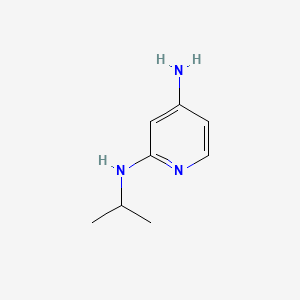
![6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B577561.png)
![4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride](/img/structure/B577566.png)

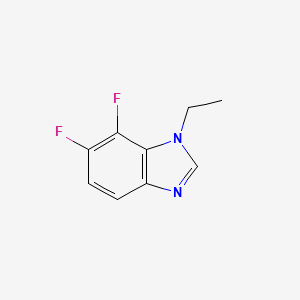
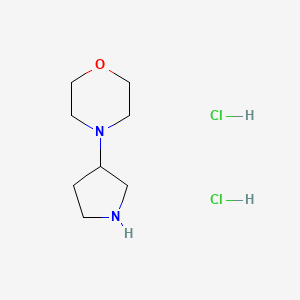
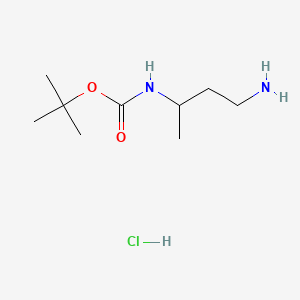
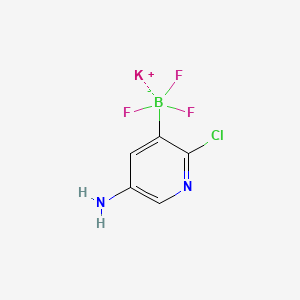
![(5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B577575.png)
